molecular formula C11H16ClN B8667681 N-(2-chloroethyl)-N-isopropylaniline CAS No. 25012-17-3

N-(2-chloroethyl)-N-isopropylaniline

Cat. No. B8667681
CAS RN: 25012-17-3
M. Wt: 197.70 g/mol
InChI Key: RJDJASMQFMVGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroethyl)-N-isopropylaniline is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
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properties

CAS RN

25012-17-3

Product Name

N-(2-chloroethyl)-N-isopropylaniline

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-(2-chloroethyl)-N-propan-2-ylaniline

InChI

InChI=1S/C11H16ClN/c1-10(2)13(9-8-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

RJDJASMQFMVGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCl)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of compound 4b (483 mg, 2.7 mmol) and CH2Cl2 (50 mL), SOCl2 (0.24 ml, 3.2 mmol) was added dropwise over 20 min. After the addition was complete, the mixture was heated to reflux for one hour. After cooling to room temperature, the mixture was quenched carefully with cold, saturated aqueous K2CO3 (100 mL). The mixture was then extracted with CH2Cl2, and the combined organic layer was washed with saturated aqueous K2CO3, washed with brine, and dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc (8/1) to provide the intermediate 4c (170 mg, 0.86 mmol, 31.8% yield) as a yellow brown oil. 1H NMR (400 MHz, CDCl3) δ 7.35-7.26 (m, 2H), 6.86-6.76 (m, 3H), 4.19-4.04 (hept, J=6.5 Hz, 1H), 3.65-3.50 (td, J=12.6, 7.3 Hz, 4H), 1.29-1.22 (d, J=6.6 Hz, 6H).
Quantity
483 mg
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
31.8%

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